

Executive Summary: The Architect of Smart Materials

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *5-tert-Butyl-m-toluic acid*

CAS No.: 17484-28-5

Cat. No.: B096987

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CAS 17484-28-5, chemically known as N-Isopropylacrylamide (NIPAM), is the foundational monomer for Poly(N-isopropylacrylamide) (PNIPAM), the "gold standard" of thermoresponsive polymers in biomedical engineering. Its critical value lies in its Lower Critical Solution Temperature (LCST) of approximately 32°C, which sits uniquely between room temperature (25°C) and human physiological temperature (37°C).

For researchers in drug development, NIPAM is not merely a reagent; it is a functional switch. It enables the creation of "smart" hydrogels and micelles that exist as liquids during formulation and injection (room temp) but undergo a rapid phase transition to form solid drug depots or collapse to release payloads upon entering the body.

Physicochemical Profile

Understanding the monomer's properties is prerequisite to controlling the polymer's behavior. The purity of the monomer directly influences the sharpness of the LCST transition in the final polymer.

Property	Data	Relevance to Application
IUPAC Name	N-Propan-2-ylprop-2-enamide	Structural basis for amphiphilicity.
Molecular Formula		Balance of hydrophobic (isopropyl) and hydrophilic (amide) groups.
Molecular Weight	113.16 g/mol	Essential for stoichiometric calculations in copolymerization.
Physical State	White crystalline solid	Must be stored cool; prone to autopolymerization if not inhibited.
Melting Point	60–63 °C	Low MP facilitates melt polymerization but requires careful storage.
Solubility	Water, Ethanol, Acetone, Chloroform	Versatile for various polymerization methods (solution, precipitation).
LCST (Polymer)	~32 °C (in water)	The trigger point for in vivo drug release.

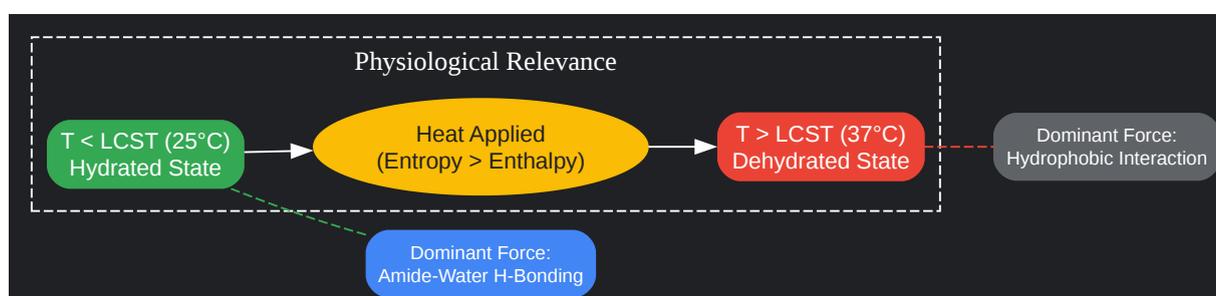
Key Insight: The LCST is not a fixed constant.[1][2] It can be tuned.[3] Copolymerizing NIPAM with hydrophilic monomers (e.g., Acrylamide) raises the LCST, while hydrophobic monomers (e.g., Butyl acrylate) lower it.

Mechanism of Action: The Coil-to-Globule Transition[1][4]

The utility of NIPAM stems from the thermodynamic competition between hydrogen bonding and hydrophobic interactions.

- Below LCST (<32°C): The amide groups form strong hydrogen bonds with water molecules. These enthalpic interactions dominate, causing the polymer chains to extend (hydrate) into a "random coil" state. The material is soluble/swollen.[4]
- Above LCST (>32°C): As temperature rises, the entropic penalty of organizing water molecules around the hydrophobic isopropyl groups becomes too high. The water "cages" break, and the hydrophobic isopropyl groups aggregate. The polymer chains collapse into a "globule" state, expelling water.

Diagram: Thermodynamic Phase Transition Pathway



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Caption: The entropy-driven coil-to-globule transition of PNIPAM. At body temperature, water expulsion drives the formation of a hydrophobic depot.

Experimental Protocols

Scientific Integrity Note: Commercial NIPAM contains inhibitors (usually MEHQ) to prevent premature polymerization. Using unpurified monomer will lead to inconsistent reaction kinetics and high polydispersity indices (PDI), rendering data unreproducible.

Protocol A: Monomer Purification (Recrystallization)

Target: Removal of inhibitors and impurities.

- Dissolution: Dissolve 10g of commercial NIPAM in 100 mL of n-hexane (or a 60:40 hexane/toluene mix) heated to 60°C. Ensure complete dissolution.

- Filtration: While hot, filter the solution rapidly through a heated funnel to remove insoluble dust/polymer seeds.
- Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer for 12 hours. NIPAM will crystallize as long, white needles.
- Collection: Filter the cold mixture under vacuum. Wash the crystals with cold n-hexane.
- Drying: Dry under vacuum at room temperature for 24 hours. Store at 4°C in the dark.

Protocol B: Synthesis of PNIPAM Hydrogel (Free Radical Polymerization)

Target: Creation of a basic thermoresponsive hydrogel.

- Preparation: In a round-bottom flask, dissolve purified NIPAM (1.0 g) and crosslinker N,N'-Methylenebisacrylamide (BIS) (0.02 g) in 10 mL deionized water.
- Degassing: Purge the solution with Nitrogen () gas for 30 minutes. Critical Step: Oxygen inhibits free radical polymerization.
- Initiation: Add Ammonium Persulfate (APS) (10 mg) and TEMED (20 µL).
- Reaction: Seal and allow to react at room temperature (25°C) for 4 hours. The solution will solidify into a transparent gel.
- Purification: Immerse the gel in excess distilled water for 48 hours, changing water daily to leach out unreacted monomers (neurotoxic).

Drug Delivery Applications

Injectable Depots

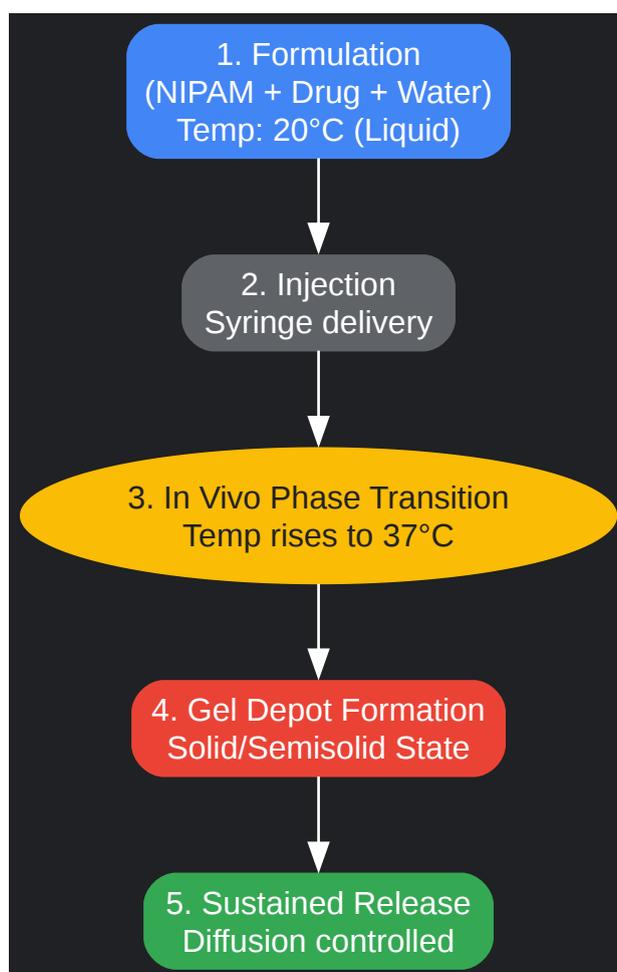
Liquid PNIPAM-drug solutions are injected subcutaneously. Upon contact with body heat (37°C), the polymer undergoes phase transition, solidifying into a gel depot that releases the drug slowly via diffusion or erosion.

Targeted Micelles

Block copolymers (e.g., PEG-b-PNIPAM) form micelles.

- Circulation: At 37°C, the PNIPAM core is hydrophobic, encapsulating hydrophobic drugs (e.g., Doxorubicin).
- Trigger: Local hyperthermia (heating a tumor to 42°C) can be used to further collapse the core or alter permeability, squeezing the drug out.

Diagram: Drug Delivery Workflow



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Caption: The "Liquid-to-Solid" transition mechanism for injectable sustained-release drug depots.

Safety & Handling (Crucial Distinction)

- Monomer (NIPAM):HIGHLY TOXIC. It is a neurotoxin. It can be absorbed through the skin and inhalation. Always handle with gloves, goggles, and in a fume hood.
- Polymer (PNIPAM):BIOCOMPATIBLE. Once polymerized and purified (monomers removed), it is generally considered non-toxic and safe for biological applications.[3]
- Validation: Always perform a cytotoxicity assay (e.g., MTT assay) on the final polymer to ensure no residual monomer remains.

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- To cite this document: BenchChem. [Executive Summary: The Architect of Smart Materials]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096987#cas-17484-28-5-chemical-properties>]

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